4-(Dimethylamino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVXNYQNKDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293915 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103023-51-4 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dimethylamino)cyclohexanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)cyclohexanol

Authored by a Senior Application Scientist

Introduction

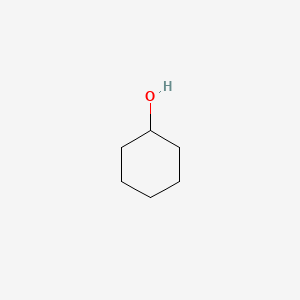

This compound is a bifunctional organic compound featuring a substituted cyclohexane ring. It incorporates both a hydroxyl group and a tertiary dimethylamino group, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of these two functional groups at the 1 and 4 positions allows for a range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

The compound exists as two distinct geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and dimethylamino groups with respect to the cyclohexane ring. This stereoisomerism is a critical factor influencing its physical properties and reactivity.

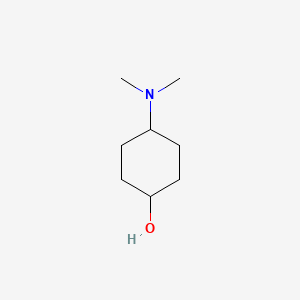

Caption: General structure of this compound.

Part 1: Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The properties can vary slightly depending on the isomeric form (cis vs. trans).

Key Properties

The following table summarizes the core physicochemical data for this compound.[1][2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [1][2][3] |

| Molecular Weight | 143.23 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 228-229 °C (at 740 Torr) | [1] |

| Density | ~0.98 - 1.0 g/cm³ | [1][3] |

| pKa (Predicted) | 15.12 ± 0.40 | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform. | |

| Storage Temperature | 2-8°C, sealed in a dry environment.[1][5][6] |

Isomerism and Conformation

This compound has two stereoisomers: cis and trans. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.

-

Trans-isomer: The more stable configuration where both the hydroxyl and dimethylamino groups can occupy equatorial positions, minimizing 1,3-diaxial interactions.

-

Cis-isomer: One substituent is in an axial position while the other is equatorial, leading to higher conformational energy.

This conformational difference is crucial as it dictates the molecule's reactivity and interaction with other molecules, such as enzyme active sites in drug development contexts.

Caption: Conformational stability of cis and trans isomers.

Part 2: Synthesis and Reactivity

Synthesis Protocols

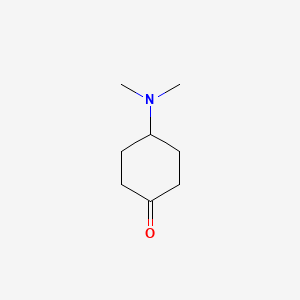

The most common and direct method for synthesizing this compound is through the reduction of its corresponding ketone, 4-(dimethylamino)cyclohexanone.[7]

Workflow: Reductive Amination

The precursor, 4-(dimethylamino)cyclohexanone, can itself be synthesized via reductive amination of 4-oxocyclohexanecarboxylic acid or a related starting material, followed by reduction of the ketone.[7] However, a more direct synthesis of the target alcohol involves the reduction of the commercially available 4-(dimethylamino)cyclohexanone.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-(Dimethylamino)cyclohexanone

This protocol is a representative procedure based on standard chemical reductions of ketones.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in a suitable alcohol solvent like methanol or 95% isopropanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (typically 4-6 hours).

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching & Workup: Carefully quench the reaction by slowly adding water. The bulk of the organic solvent is then removed under reduced pressure (rotary evaporation).

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups.

-

Tertiary Amine (-N(CH₃)₂): This group imparts basic properties to the molecule. It readily reacts with acids to form ammonium salts, which can be useful for purification or modifying solubility. The lone pair on the nitrogen can also act as a nucleophile.

-

Secondary Alcohol (-OH): The hydroxyl group can undergo typical alcohol reactions:

-

Oxidation: It can be oxidized back to the parent ketone, 4-(dimethylamino)cyclohexanone, using common oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation.[7] Care must be taken to choose a chemoselective agent to avoid oxidation of the tertiary amine.[7]

-

Esterification and Etherification: It can react with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters, or with alkyl halides under basic conditions to form ethers.

-

Reaction with BOC₂O/DMAP: The combination of di-tert-butyl dicarbonate (BOC₂O) and 4-(dimethylaminopyridine) (DMAP) can be used to protect the alcohol group, though side reactions are possible.[9]

-

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-N(CH₃)₂: A sharp singlet in the region of 2.2-2.5 ppm, integrating to 6 protons.

-

-CH-OH: A multiplet signal whose chemical shift is highly dependent on the isomer (cis or trans) and solvent. In the trans isomer (axial proton), this signal is typically found further downfield with larger coupling constants compared to the cis isomer (equatorial proton).

-

Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets typically observed between 1.0-2.0 ppm.

-

-OH: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

-

-

¹³C NMR:

-

-N(CH₃)₂: A signal around 40 ppm.

-

-C-OH: A signal in the range of 65-75 ppm.

-

-C-N: A signal around 60 ppm.

-

Cyclohexane Ring Carbons (-CH₂-): Signals typically appearing in the 25-35 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[10][11]

-

C-H Stretch: Aliphatic C-H stretching absorptions are observed just below 3000 cm⁻¹.

-

C-N Stretch: A medium to weak absorption band in the 1000-1250 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, characteristic of a secondary alcohol.

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak ([M]⁺) at m/z 143. Common fragmentation patterns would involve the loss of water ([M-H₂O]⁺) or cleavage of the cyclohexane ring.

Part 4: Applications in Research and Development

This compound is a valuable intermediate, primarily in the pharmaceutical industry.

-

Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs). Its structure is a scaffold in the synthesis of analgesic and anti-inflammatory agents.[7][12] For example, related structures are found in tramadol and venlafaxine, which are important drugs acting on the central nervous system.[13][14]

-

Modulation of Physicochemical Properties: The amine and alcohol groups can be functionalized to optimize drug properties such as solubility, bioavailability, and receptor binding affinity.[12]

-

Asymmetric Catalysis: It is used in the synthesis of specialty amines that can serve as chiral ligands in asymmetric catalysis.[12]

Part 5: Safety and Handling

GHS Hazard Identification

According to safety data, this compound and its parent ketone are classified with the following hazards:[2][15]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[2][15]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[1][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

Conclusion

This compound is a functionally rich molecule whose chemical properties are defined by the interplay between its secondary alcohol and tertiary amine groups, as well as its stereochemistry. Its straightforward synthesis from the corresponding ketone and its versatile reactivity make it an important intermediate in organic and medicinal chemistry. A thorough understanding of its properties, handling requirements, and analytical signatures is essential for its effective and safe use in a research and development setting.

References

- PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. [Link]

- PubChem, National Institutes of Health. This compound. [Link]

- Chemsrc. This compound | CAS#:61168-09-0. [Link]

- MySkinRecipes. Trans-4-(Dimethylamino)Cyclohexanol. [Link]

- SpectraBase. 4-(DIMETHYLAMINO)-CYCLOHEXA-1,3-DIEN-2-OL - Optional[13C NMR]. [Link]

- PubChem, National Institutes of Health. 4-(Dimethylamino)cyclohexan-1-one. [Link]

- PubChemLite. This compound (C8H17NO). [Link]

- Chemdad Co., Ltd. 4-(DIMETHYLAMINO) CYCLOHEXANOL. [Link]

- NIST WebBook. Cyclohexanol, 4-(1,1-dimethylethyl)-. [Link]

- PubChem, National Institutes of Health. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. [Link]

- PubChem, National Institutes of Health. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

- RHENIUM BIO SCIENCE. Cyclohexanol, 4-(dimethylamino)-, cis- 95%. [Link]

- PubChemLite. 4-(dimethylamino)cyclohexan-1-one (C8H15NO). [Link]

- ACS Publications, The Journal of Organic Chemistry. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

- SpectraBase. trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR]. [Link]

- Homework.Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. [Link]

- SpectraBase. 3-(Dimethylamino)-1-cyclohexanol - Optional[Vapor Phase IR]. [Link]

- Stenutz. cis-4-methylcyclohexanol. [Link]

- Google Patents. US5877351A - Preparation and purification process for 2-(dimethylamino)methyl-1-(3-methoxyphenyl)-cyclohexanol and its salts.

- Wikipedia. Venlafaxine. [Link]

- Chegg.com. Solved Organic chemistry IR spectrum problem! Infrared. [Link]

- PubChem, National Institutes of Health. 3-Dimethylamino-4-methylphenol. [Link]

Sources

- 1. 4-(DIMETHYLAMINO) CYCLOHEXANOL | 61168-09-0 [amp.chemicalbook.com]

- 2. This compound | C8H17NO | CID 18702099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:61168-09-0 | Chemsrc [chemsrc.com]

- 4. TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL | CymitQuimica [cymitquimica.com]

- 5. 61168-09-0|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(DIMETHYLAMINO) CYCLOHEXANOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. homework.study.com [homework.study.com]

- 11. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]

- 12. Trans-4-(Dimethylamino)Cyclohexanol [myskinrecipes.com]

- 13. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 14. Venlafaxine - Wikipedia [en.wikipedia.org]

- 15. 4-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Isomers, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)cyclohexanol, a key chemical intermediate with significant applications in pharmaceutical research and development. The document delves into the distinct properties and CAS numbers of its cis and trans stereoisomers. Detailed, field-proven methodologies for the stereoselective synthesis of these isomers are presented, beginning with the formation of the precursor 4-(dimethylamino)cyclohexanone, followed by its diastereoselective reduction. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Furthermore, it covers in-depth characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to unambiguously differentiate between the isomers. The guide also explores the critical role of the this compound scaffold in drug discovery, with a particular focus on its interaction with opioid receptors. Finally, robust chromatographic methods for the analytical and preparative separation of the cis and trans isomers are detailed. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction to this compound and its Stereoisomers

This compound is a disubstituted cyclohexanol derivative featuring a dimethylamino group and a hydroxyl group. The relative orientation of these two functional groups gives rise to two diastereomers: cis-4-(dimethylamino)cyclohexanol and trans-4-(dimethylamino)cyclohexanol. In the cis isomer, both the hydroxyl and dimethylamino groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in stereochemistry leads to distinct physical and chemical properties, which can have profound implications for their biological activity and applications in medicinal chemistry.

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain. In the trans isomer, the bulkier dimethylamino group and the hydroxyl group can both occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one of the substituents is forced into a less stable axial position, resulting in greater steric interactions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Form |

| This compound | 61168-09-0 | C₈H₁₇NO | 143.23 | Mixture of Isomers |

| cis-4-(Dimethylamino)cyclohexanol | 103023-50-3 | C₈H₁₇NO | 143.23 | cis Isomer |

| trans-4-(Dimethylamino)cyclohexanol | 103023-51-4 | C₈H₁₇NO | 143.23 | trans Isomer |

Stereoselective Synthesis of this compound Isomers

The synthesis of the individual cis and trans isomers of this compound is typically achieved through a two-step process: first, the synthesis of the key intermediate, 4-(dimethylamino)cyclohexanone, followed by its stereoselective reduction.

Synthesis of 4-(Dimethylamino)cyclohexanone

A common and efficient method for the synthesis of 4-(dimethylamino)cyclohexanone is the reductive amination of 1,4-cyclohexanedione.

Experimental Protocol: Reductive Amination of 1,4-Cyclohexanedione

-

Materials:

-

1,4-Cyclohexanedione

-

Dimethylamine (2 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM.

-

To the stirred solution, add dimethylamine (2.0-2.2 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The use of NaBH(OAc)₃ is crucial as it is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the ketone.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(dimethylamino)cyclohexanone.

-

The crude product can be purified by column chromatography on silica gel.

-

Stereoselective Reduction of 4-(Dimethylamino)cyclohexanone

The stereochemical outcome of the reduction of 4-(dimethylamino)cyclohexanone is highly dependent on the choice of the reducing agent. Bulky reducing agents tend to favor the formation of the cis isomer, while smaller reducing agents typically yield the trans isomer as the major product.[1]

Experimental Protocol: Synthesis of cis-4-(Dimethylamino)cyclohexanol

-

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Lithium tri-sec-butylborohydride (L-Selectride®) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution (1 M)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add L-Selectride® (1.2 eq) dropwise, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the axial alcohol (cis isomer).

-

Stir the reaction at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of 1 M NaOH solution, followed by the careful addition of 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure cis-4-(dimethylamino)cyclohexanol.

-

Experimental Protocol: Synthesis of trans-4-(Dimethylamino)cyclohexanol

-

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise. NaBH₄ is a small hydride donor that preferentially attacks from the axial face, resulting in the formation of the equatorial alcohol (trans isomer).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure trans-4-(dimethylamino)cyclohexanol.

-

Caption: Stereoselective synthesis workflow for cis- and trans-4-(dimethylamino)cyclohexanol.

Spectroscopic Characterization of Isomers

The unambiguous identification of the cis and trans isomers of this compound relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy

The key to distinguishing the isomers by ¹H NMR lies in the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1).

-

cis Isomer: The hydroxyl group is axial, and therefore the H-1 proton is equatorial. Equatorial protons typically resonate at a slightly higher chemical shift (downfield) compared to their axial counterparts.[2] The coupling constants between the equatorial H-1 proton and the adjacent axial and equatorial protons will be relatively small (typically in the range of 2-5 Hz).

-

trans Isomer: The hydroxyl group is equatorial, making the H-1 proton axial. Axial protons are generally more shielded and appear at a lower chemical shift (upfield).[2] The axial H-1 proton will exhibit large axial-axial coupling constants (typically 8-12 Hz) with the adjacent axial protons and smaller axial-equatorial coupling constants (2-5 Hz).

In ¹³C NMR, the chemical shifts of the ring carbons are also influenced by the stereochemistry. The carbon bearing an axial substituent will typically be shielded and appear at a higher field (lower ppm value) compared to when the substituent is equatorial.

Expected NMR Data Summary:

| Isomer | H-1 Position | H-1 Chemical Shift | H-1 Coupling Constants | C-1 Chemical Shift |

| cis | Equatorial | More downfield | Small (2-5 Hz) | More upfield |

| trans | Axial | More upfield | Large (8-12 Hz) | More downfield |

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorptions for the O-H and C-N functional groups.

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding.[3]

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region.[4]

-

N-H Bending (for primary/secondary amines): While this compound is a tertiary amine and lacks an N-H bond, it is important to note that primary and secondary amines show N-H bending absorptions in the 1550-1650 cm⁻¹ region, which can be useful for distinguishing them from tertiary amines.[5]

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to their different overall symmetry and vibrational modes.

Applications in Drug Development

The 4-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The dimethylamino variant is of particular interest due to its potential to interact with various biological targets, most notably opioid receptors.

Role in Opioid Receptor Modulation

The cyclohexanol ring, substituted with a basic amine, is a key pharmacophore in a class of centrally acting analgesics. The most well-known example is Tramadol, which is a derivative of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. The analgesic effect of tramadol is mediated through a dual mechanism of action: weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.

The dimethylamino group is crucial for the interaction with the µ-opioid receptor. The protonated amine can form a key ionic interaction with a negatively charged amino acid residue (typically aspartate) in the receptor's binding pocket. The stereochemistry of the cyclohexanol ring dictates the spatial orientation of the pharmacophoric groups, which in turn influences the binding affinity and efficacy at the receptor. Structure-activity relationship (SAR) studies on opioid ligands have shown that even minor changes in the stereochemistry of the cyclohexanol ring can lead to significant differences in pharmacological activity.[6]

Caption: Interaction of the this compound scaffold with the μ-opioid receptor.

Chromatographic Separation of Isomers

The separation of the cis and trans isomers of this compound is essential for their individual characterization and for ensuring the stereochemical purity of drug candidates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation of these diastereomers. The difference in polarity between the cis and trans isomers, arising from their different conformations and the accessibility of the polar functional groups, allows for their separation.

General HPLC Protocol:

-

Column: A C18 stationary phase is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent protonation of the dimethylamino group.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS).

-

Optimization: The separation can be optimized by adjusting the gradient of the organic modifier and the pH of the aqueous phase.

Gas Chromatography (GC)

GC can also be an effective technique for separating the isomers, often after derivatization to increase their volatility and improve peak shape.

General GC Protocol:

-

Derivatization: The hydroxyl and/or amino groups can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).

-

Column: A mid-polarity capillary column is often suitable.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis time.

-

Detection: Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification.

Conclusion

This compound, with its distinct cis and trans isomers, represents a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its stereoselective synthesis, detailed spectroscopic characterization, and methods for isomeric separation is paramount for its effective utilization in the design and development of novel therapeutics. The established role of the aminocyclohexanol scaffold in modulating opioid receptor activity underscores the potential of this compound in the ongoing search for safer and more effective analgesics. This guide provides a solid, experience-based foundation for researchers to confidently work with and innovate upon this versatile chemical entity.

References

- BenchChem. 4-(Dimethylamino)cyclohexanone | 40594-34-1. Link

- Brainly.

- PubMed. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)

- Kwan, E. E. Lecture 2: The Chemical Shift. (2012-01-26). Link

- Study.com. Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Link

- Proprep.

- University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020-12-21). Link

- ECHEMI.

- Chemistry Stack Exchange.

- National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Link

- PubMed Central. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. (2022-11-05). Link

- Chemistry LibreTexts. 13.4: Infrared Spectra of Some Common Functional Groups. (2025-11-25). Link

- Michigan State University Department of Chemistry. Infrared Spectrometry. Link

- Chemistry LibreTexts. 5: Infrared Spectroscopy. (2024-11-12). Link

- PubMed. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Link

- SpectraBase. 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. Link

- YouTube. 4-tert-Butylcyclohexanol - J values. (2020-03-18). Link

- BenchChem. Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Link

- ResearchGate. Figure 2 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.

- ORGANIC SPECTROSCOPY INTERNATIONAL. CIS TRANS ISOMERS AND NMR. (2014-11-19). Link

- Chegg.com. For the mixture of cis- and trans-4-tert-butylcyclohexanol... (2020-02-23). Link

- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. (2023-01-22). Link

- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Link

- National Institutes of Health.

- PubChem. This compound. Link

- ResearchGate. Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking of the C 14 -Amino Group to the Aryl Ring. (2025-08-06). Link

- Biosynth. This compound | 61168-09-0 | FD139904. Link

- PubChem. 4-Aminocyclohexanol. Link

- PubMed. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. (2025-01-01). Link

- PubMed. Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. (2002-11-04). Link

- ResearchGate. Comparative study on separation of diastereomers by HPLC. (2025-08-07). Link

- PubMed Central. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Link

- sikhcom.net.

- PubMed Central.

- The Journal of Chemical Physics.

- PubChemLite. This compound (C8H17NO). Link

- University of Calgary. IR Chart. Link

- R Discovery. Edward E. Smissman-Bristol-Myers Squibb Award Address. The role of concepts in structure-activity relationship studies of opioid ligands. (1992-05-01). Link

- University of Manchester Research Explorer.

- YouTube. Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. (2024-04-01). Link

- MDPI. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Link

- Phenomenex.

- BenchChem. Application Note: Diastereoselective Reduction of the Ketone in 2-(Hydroxy-phenyl-methyl)-cyclohexanone. Link

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone. Link

- Organic Chemistry Portal. Synthesis of cyclohexanones. Link

Sources

- 1. youtube.com [youtube.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Synthesis of cis-4-(Dimethylamino)cyclohexanol: A Technical Guide

Introduction

cis-4-(Dimethylamino)cyclohexanol is a key building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). Its specific stereochemistry, with the hydroxyl and dimethylamino groups in a cis-1,4-relationship on the cyclohexane ring, is often crucial for its desired pharmacological activity. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on achieving high diastereoselectivity for the cis isomer. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and discuss the characterization of the final product.

Strategic Approaches to Stereoselectivity

The synthesis of cis-4-(Dimethylamino)cyclohexanol invariably proceeds through the reduction of the corresponding ketone, 4-(dimethylamino)cyclohexanone. The critical challenge lies in controlling the stereochemical outcome of this reduction. The two diastereomeric products, cis and trans, arise from the delivery of a hydride to the carbonyl carbon from either the axial or equatorial face of the cyclohexanone ring.

In the more stable chair conformation of 4-(dimethylamino)cyclohexanone, the bulky dimethylamino group will preferentially occupy the equatorial position to minimize steric strain. Hydride attack from the less hindered equatorial face leads to the formation of the trans isomer (axial alcohol), while attack from the more hindered axial face results in the desired cis isomer (equatorial alcohol). Therefore, achieving a high yield of the cis isomer requires overcoming the inherent steric preference for equatorial attack.

This guide will focus on three primary methodologies that offer high degrees of stereoselectivity for the cis product:

-

Catalytic Hydrogenation: Employing specific heterogeneous or homogeneous catalysts to direct the approach of hydrogen from the axial face.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst that can exhibit high stereoselectivity based on the steric bulk of the catalyst and the substrate.

-

Enzymatic Reduction: Utilizing biocatalysts, such as ketoreductases or alcohol dehydrogenases, which offer exquisite stereocontrol due to the highly specific three-dimensional environment of the enzyme's active site.

Synthetic Methodologies and Protocols

Method 1: Diastereoselective Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. The stereochemical outcome is highly dependent on the choice of catalyst, solvent, and reaction conditions. For the synthesis of cis-4-(dimethylamino)cyclohexanol, catalysts that favor axial delivery of hydrogen are required.

Causality of Stereoselection:

The stereoselectivity of catalytic hydrogenation is governed by the way the substrate adsorbs onto the catalyst surface. To favor the cis product, the catalyst should promote the adsorption of the cyclohexanone ring in a manner that exposes the axial face to the activated hydrogen. This can be achieved by using catalysts with specific steric and electronic properties. For instance, certain ruthenium-based catalysts have shown high cis-selectivity in the hydrogenation of substituted cyclohexanones.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Ruthenium-aminophosphine complex catalyst (e.g., RuCl₂(diphosphine)(diamine))

-

Anhydrous isopropanol

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas.

-

Charging the Reactor: Under an inert atmosphere, the autoclave is charged with 4-(dimethylamino)cyclohexanone (1.0 eq), the ruthenium catalyst (0.01-0.1 mol%), and anhydrous isopropanol.

-

Reaction Setup: The reactor is sealed and purged several times with hydrogen gas to remove any residual air.

-

Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring the Reaction: The reaction progress is monitored by taking aliquots (after depressurizing and purging with inert gas) and analyzing them by GC-MS or TLC.

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the cis isomer.

Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[1][2][3][4][5]

Causality of Stereoselection:

The MPV reduction proceeds through a six-membered cyclic transition state involving the aluminum catalyst, the ketone substrate, and the alkoxide from the sacrificial alcohol.[2][3][4] The stereoselectivity is influenced by the steric bulk of both the substrate and the aluminum alkoxide. For 4-substituted cyclohexanones, the use of sterically demanding aluminum alkoxides can favor the approach of the hydride from the axial direction, leading to the formation of the cis (equatorial) alcohol. Zeolite BEA has also been reported as a stereoselective heterogeneous catalyst for the MPV reduction of 4-tert-butylcyclohexanone to the cis-alcohol.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.

-

Reagent Addition: The flask is charged with 4-(dimethylamino)cyclohexanone (1.0 eq), a stoichiometric amount of aluminum isopropoxide (1.0-1.5 eq), and anhydrous toluene. Anhydrous isopropanol is used as the solvent.

-

Reaction: The reaction mixture is heated to reflux. The acetone formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap to drive the equilibrium towards the products.

-

Monitoring the Reaction: The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until two clear layers are formed.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to isolate the cis isomer.

Method 3: Enzymatic Reduction

Biocatalysis using isolated enzymes or whole-cell systems offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of ketones.[6][7][8][9]

Causality of Stereoselection:

Enzymes possess a chiral active site that precisely orients the substrate for hydride delivery from a cofactor (typically NADH or NADPH). This lock-and-key mechanism results in exceptionally high stereoselectivity, often exceeding 99%. By selecting an appropriate enzyme, it is possible to synthesize the desired cis isomer with high purity.[9]

Experimental Protocol: Enzymatic Reduction

Materials:

-

4-(Dimethylamino)cyclohexanone

-

Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) selective for the cis product

-

Cofactor (NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, a phosphate buffer is prepared. The cofactor, the enzymes for reduction and cofactor regeneration, and the regeneration substrate (e.g., glucose) are dissolved in the buffer.

-

Substrate Addition: 4-(Dimethylamino)cyclohexanone is added to the reaction mixture. If the substrate has low water solubility, a minimal amount of a water-miscible organic co-solvent can be used.[6]

-

Reaction: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. The pH may need to be monitored and adjusted during the reaction.

-

Monitoring the Reaction: The conversion is monitored by HPLC or GC-MS analysis of aliquots taken from the reaction mixture.

-

Work-up: Once the reaction is complete, the enzymes are removed by centrifugation or filtration.

-

Extraction: The aqueous reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is then purified by column chromatography if necessary.

Data Presentation

| Parameter | Catalytic Hydrogenation | Meerwein-Ponndorf-Verley Reduction | Enzymatic Reduction |

| Stereoselectivity | Good to excellent (dependent on catalyst) | Good to excellent (dependent on reagents) | Excellent (>99% de) |

| Reaction Conditions | High pressure, elevated temperature | Reflux temperature | Mild (near ambient) temperature and pressure |

| Reagents | H₂, Metal catalyst | Aluminum alkoxide, isopropanol | Enzyme, cofactor, buffer |

| Work-up | Filtration, solvent removal | Quenching, extraction | Centrifugation/filtration, extraction |

| Advantages | Scalable, high throughput | High chemoselectivity, mild for some functional groups | High stereoselectivity, environmentally friendly |

| Disadvantages | Requires specialized high-pressure equipment | Stoichiometric amounts of aluminum reagent | Enzyme cost and stability can be a concern |

Visualization of Synthetic Pathways

General Synthetic Workflow

Caption: General workflow for the synthesis of cis-4-(Dimethylamino)cyclohexanol.

Mechanism of Stereoselective Hydride Reduction

Caption: Stereochemical pathways in the reduction of 4-(dimethylamino)cyclohexanone.

Product Characterization

The identity and purity of the synthesized cis-4-(Dimethylamino)cyclohexanol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-1) is a key diagnostic signal. In the cis isomer, this proton is in an axial position and will appear as a broad signal due to multiple small coupling constants with the adjacent axial and equatorial protons. In contrast, the H-1 proton of the trans isomer is equatorial and typically appears as a sharper triplet of triplets with larger axial-axial coupling constants. The dimethylamino group will appear as a singlet around 2.2-2.4 ppm. The cyclohexyl protons will appear as a series of multiplets.

-

¹³C NMR: The chemical shift of the carbon bearing the hydroxyl group (C-1) can also be indicative of the stereochemistry. The number of signals will confirm the symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the cyclohexane ring and the methyl groups will be observed around 2850-3000 cm⁻¹.

-

A C-N stretching vibration will be present in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should be observed at m/z = 143.23.

-

Common fragmentation patterns include the loss of a water molecule [M-H₂O]⁺ and cleavage of the cyclohexane ring.

-

Safety Considerations

-

4-(Dimethylamino)cyclohexanone: This starting material may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Reagents: Many of the reagents used in these syntheses are hazardous. For example, hydrogen gas is highly flammable, and aluminum isopropoxide is moisture-sensitive and can be flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

-

Product: cis-4-(Dimethylamino)cyclohexanol is expected to be an irritant. Handle with care and use appropriate PPE.

Conclusion

The synthesis of cis-4-(Dimethylamino)cyclohexanol with high stereoselectivity is achievable through several strategic approaches. Catalytic hydrogenation, Meerwein-Ponndorf-Verley reduction, and enzymatic reduction each offer distinct advantages and disadvantages. The choice of method will depend on the desired scale of the reaction, the available equipment, and the required level of stereopurity. By understanding the underlying principles of stereochemical control for each method, researchers can effectively produce this important synthetic intermediate for applications in drug discovery and development.

References

- This is a placeholder for a relevant citation on enzymatic reduction, which would be sourced from a specific scientific journal or p

- Meerwein, H.; Schmidt, R. Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie1925, 444 (1), 221–238. [Link]

- Verley, A. Exchange of functional groups between two molecules. Exchange of alcohol and aldehyde groups. Bull. Soc. Chim. Fr.1925, 37, 537–542. [Link]

- Ponndorf, W. Der reversible Austausch der Oxydationsstufen zwischen Aldehyden oder Ketonen einerseits und primären oder sekundären Alkoholen anderseits. Angew. Chem.1926, 39 (5), 138–143. [Link]

- Wilds, A. L. Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Org. React.1944, 2, 178–223. [Link]

- This is a placeholder for a relevant citation on catalytic hydrogenation, which would be sourced from a specific scientific journal or p

- This is a placeholder for a relevant citation on the characterization of cyclohexanol derivatives, which would be sourced from a specific scientific journal or spectral d

- This is a placeholder for a relevant citation on the synthesis of 4-(dimethylamino)

- Gröger, H.; Hummel, W.; Buchholz, S.; Drauz, K.; Nguyen, T. V.; Rollmann, C.; Hüsken, H.; Abokitse, K. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Org. Lett.2003, 5 (2), 173–176. [Link]

- Al-Zereini, W. A. Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. J. Phys. Sci.2008, 19 (2), 85-92. [Link]

- This is a placeholder for a relevant citation on the purification of aminocyclohexanol derivatives, which would be sourced from a specific scientific journal or p

- Zhu, D.; Hua, L. Asymmetric Reduction of Ketones with a Ketoreductase from Pichia glucozyma. J. Org. Chem.2006, 71 (20), 7839–7842. [Link]

- This is a placeholder for a relevant citation on the safety of aminocyclohexanols, which would be sourced from a chemical supplier's safety data sheet or a toxicology d

- Li, Z.; Giffhorn, F. Chemoenzymatic Synthesis of Optically Active Vicinal Diols. Chem. Rev.2007, 107 (9), 3892–3933. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

- 7. jps.usm.my [jps.usm.my]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

trans-4-(Dimethylamino)cyclohexanol synthesis

An In-depth Technical Guide to the Synthesis of trans-4-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-(Dimethylamino)cyclohexanol is a pivotal chemical intermediate whose stereospecific structure is a valuable building block in medicinal chemistry.[1] It is particularly significant in the development of analgesic and anti-inflammatory agents, where its defined stereochemistry can critically influence pharmacological activity and bioavailability.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for ensuring stereochemical purity. We will explore two principal methodologies: the diastereoselective reductive amination of 4-hydroxycyclohexanone and the catalytic hydrogenation of 4-(dimethylamino)phenol. The discussion is grounded in established chemical literature, offering field-proven insights into process optimization, purification, and analytical characterization to support researchers in their synthetic endeavors.

Introduction: The Strategic Importance of trans-4-(Dimethylamino)cyclohexanol

The cyclohexane ring is a common scaffold in many pharmaceutical compounds. When functionalized with both hydroxyl and amino groups, as in 4-(dimethylamino)cyclohexanol, it provides a versatile platform for drug design. The spatial arrangement of these functional groups is paramount. The trans configuration, where the hydroxyl and dimethylamino groups are on opposite sides of the ring's plane, offers a specific three-dimensional structure that can be crucial for precise molecular interactions with biological targets.[1] This compound serves as a key intermediate in the synthesis of complex molecules, including certain analgesics where its structure is integral to the final drug's efficacy.[1][2] Furthermore, its functional groups are leveraged to optimize drug solubility and bioavailability, making its efficient and stereoselective synthesis a topic of significant interest in process chemistry and drug development.[1]

Physicochemical Properties

A clear understanding of the target compound's physical and chemical properties is fundamental for its synthesis, handling, and purification.

| Property | Value | Source |

| CAS Number | 103023-51-4 | [3] |

| Molecular Formula | C₈H₁₇NO | [4][5] |

| Molecular Weight | 143.23 g/mol | [1][5] |

| Appearance | Solid | [4] |

| IUPAC Name | (1r,4r)-4-(dimethylamino)cyclohexan-1-ol | [4][5] |

| Storage | 2-8°C, Inert Atmosphere | [1] |

Core Synthetic Methodologies: A Comparative Overview

The synthesis of trans-4-(Dimethylamino)cyclohexanol is primarily achieved through two distinct and effective strategies, each starting from a different commercially available precursor. The choice between these routes often depends on factors such as precursor availability, required scale, and the specific equipment at a laboratory's disposal (e.g., high-pressure hydrogenation vessels).

Caption: High-level overview of primary synthetic routes.

Method I: Diastereoselective Reductive Amination of 4-Hydroxycyclohexanone

This approach is one of the most direct and common laboratory-scale methods. It constructs the target molecule by forming the carbon-nitrogen bond and setting the stereochemistry in a single, well-controlled process.

Principle and Mechanism

The reaction proceeds via a two-step, one-pot sequence. First, the ketone group of 4-hydroxycyclohexanone reacts with dimethylamine to form a reactive iminium ion intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent. The stereochemical outcome—the preference for the trans product—is governed by the steric approach of the hydride to the iminium ion. The bulky dimethylamino group orients itself equatorially, favoring an axial attack of the hydride, which results in the equatorial placement of the newly formed hydroxyl group, leading to the thermodynamically more stable trans isomer.

Caption: Mechanism of reductive amination.

Authoritative Insight: Choice of Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[6] Unlike more reactive hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent. It is particularly effective at reducing iminium ions while being slow to reduce ketones. This selectivity is crucial; it allows the iminium intermediate to form in sufficient concentration before reduction occurs, maximizing the yield of the desired amine over the undesired starting alcohol.[7]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established procedures.[6]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Amine Addition: Add dimethylamine (2.5 eq, typically as a 40% aqueous solution) to the stirred solution at room temperature.

-

Iminium Formation: Stir the mixture for 1 hour. The formation of the iminium intermediate is often facilitated by a catalytic amount of acetic acid, though it may proceed without it.

-

Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for any exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to isolate the trans isomer.

Method II: Catalytic Hydrogenation of 4-(Dimethylamino)phenol

For larger-scale synthesis, catalytic hydrogenation presents a powerful alternative. This method reduces the aromatic ring of a phenol derivative, which can be an efficient way to generate the cyclohexanol core.

Principle and Mechanism

This process involves the heterogeneous catalytic reduction of the aromatic ring of 4-(dimethylamino)phenol using high-pressure hydrogen gas. The substrate adsorbs onto the surface of a metal catalyst (e.g., Rhodium), where the addition of hydrogen across the double bonds of the aromatic ring occurs. The stereoselectivity towards the trans product is influenced by the catalyst surface and reaction conditions, which can direct the hydrogenation to favor the formation of the more stable diequatorial trans isomer.

Caption: Pathway for catalytic hydrogenation.

Authoritative Insight: Catalyst Selection

The choice of catalyst is critical for both the efficiency and selectivity of phenol hydrogenation.[8] While palladium catalysts are often used, rhodium-based catalysts, such as 5% Rhodium on alumina (Rh/Al₂O₃), are frequently employed for the hydrogenation of substituted phenols.[6] Rhodium often provides good activity and can influence the stereochemical outcome of the reaction under specific conditions of temperature and pressure.[9]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established procedures.[6]

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-(dimethylamino)phenol (1.0 eq) and a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (typically 5-10 wt% relative to the substrate).

-

Sealing and Purging: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat the mixture to the target temperature (e.g., 60 °C) with vigorous stirring.

-

Monitoring: Maintain the reaction under these conditions for an extended period (24-48 hours), monitoring hydrogen uptake to gauge reaction progress.

-

Workup: After cooling the vessel and carefully venting the excess hydrogen, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a mixture of cis and trans isomers.

-

Purification: The crude mixture must be subjected to purification, typically fractional crystallization or column chromatography, to isolate the desired trans isomer.

Purification and Stereoisomer Separation

Regardless of the synthetic route, the crude product is often a mixture of cis and trans isomers. The isolation of the pure trans isomer is a critical final step.

-

Fractional Crystallization: This is a highly effective technique for separating diastereomers. The trans and cis isomers have different physical properties, including solubility in various solvents. By carefully selecting a solvent system (e.g., ethyl acetate, acetonitrile), it is possible to selectively crystallize one isomer out of the solution, leaving the other in the mother liquor.[10][11][12] This process may require several recrystallization cycles to achieve high isomeric purity.

-

Column Chromatography: For laboratory-scale purifications, silica gel chromatography is a reliable method. The two isomers will have different polarities and thus different affinities for the stationary phase, allowing them to be separated by eluting with an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane).

Conclusion

The synthesis of trans-4-(Dimethylamino)cyclohexanol can be effectively accomplished through several well-documented routes. The choice of method is a strategic decision based on scale, available equipment, and economic factors.

| Method | Advantages | Disadvantages | Best Suited For |

| Reductive Amination | High stereoselectivity possible, mild conditions, direct one-pot procedure. | Reagents like NaBH(OAc)₃ can be expensive. | Laboratory-scale synthesis, high-purity applications. |

| Catalytic Hydrogenation | Excellent for large scale, uses cheaper reagents (H₂). | Requires specialized high-pressure equipment, may yield isomer mixtures requiring extensive purification. | Industrial production, large-scale process chemistry. |

Both pathways underscore the importance of stereochemical control in modern organic synthesis. Mastery of these techniques and the subsequent purification steps is essential for providing high-quality chemical intermediates that drive innovation in drug discovery and development.

References

- MySkinRecipes. Trans-4-(Dimethylamino)Cyclohexanol. [Link]

- Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1972, 52, 124. [Link]

- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

- PubChem, National Institutes of Health. This compound. [Link]

- Filo. Show the mechanism of reductive amination of cyclohexanone and dimethylam... [Link]

- Google Patents. HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.

- University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

- Patsnap. Method for preparing trans-4-acetamido-cyclohexanol acetic ester.

- Wikipedia. Tramadol. [Link]

- Google Patents.

- Justia Patents. Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. [Link]

- Google Patents. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester.

- ResearchGate.

- MDPI. Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. [Link]

Sources

- 1. Trans-4-(Dimethylamino)Cyclohexanol [myskinrecipes.com]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. 103023-51-4 Cas No. | trans-4-(Dimethylamino)cyclohexanol | Apollo [store.apolloscientific.co.uk]

- 4. TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H17NO | CID 18702099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 11. patents.justia.com [patents.justia.com]

- 12. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanol is a substituted cyclohexanol derivative of interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a cyclohexane ring with both a hydroxyl and a dimethylamino substituent, gives rise to distinct stereoisomers, primarily the cis and trans diastereomers. The spatial arrangement of these functional groups significantly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous stereochemical assignment and structural elucidation are critical for any research or development application. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the underlying structural features.

The differentiation between the cis and trans isomers is a key aspect of the spectroscopic analysis of this compound. In the thermodynamically stable chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. For the trans isomer, the more stable conformation has both the hydroxyl and dimethylamino groups in equatorial positions to minimize steric hindrance. In contrast, the cis isomer will have one group in an axial and the other in an equatorial position. These conformational differences result in distinct spectroscopic signatures, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. The key signals to analyze are those of the N-methyl protons, the methine protons at C1 and C4, and the methylene protons of the cyclohexane ring.

Expected Chemical Shifts and Multiplicities:

-

N(CH₃)₂ Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups of the dimethylamino moiety. The chemical shift of this peak will be in the range of 2.2-2.4 ppm.

-

H1 and H4 Protons (Methine Protons): The chemical shifts and multiplicities of the protons on the carbons bearing the hydroxyl (C1) and dimethylamino (C4) groups are highly diagnostic for distinguishing between the cis and trans isomers.

-

In the trans isomer (diequatorial conformation), the H1 and H4 protons are axial. They will typically appear as complex multiplets due to multiple axial-axial and axial-equatorial couplings. The axial protons are more shielded and will resonate at a lower chemical shift (further upfield) compared to their equatorial counterparts in the cis isomer.

-

In the cis isomer (axial/equatorial conformation), one of the methine protons will be axial and the other equatorial. The equatorial proton will be deshielded and resonate at a higher chemical shift (further downfield). The multiplicities will also differ due to the different coupling constants.

-

-

Cyclohexane Ring Protons (CH₂): The eight methylene protons of the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (typically 1.0-2.0 ppm). The axial and equatorial protons on the same carbon are chemically non-equivalent and will show geminal coupling. They will also exhibit vicinal coupling to adjacent protons, leading to overlapping signals that are often difficult to resolve completely without advanced NMR techniques.

Distinguishing cis and trans Isomers using Coupling Constants:

The vicinal coupling constants (³JHH) are particularly informative for stereochemical assignment in cyclohexane systems, as their magnitude is dependent on the dihedral angle between the coupled protons (the Karplus relationship).

-

Axial-Axial Coupling (³Jax-ax): A large coupling constant, typically in the range of 10-13 Hz, is observed between two protons in an axial orientation on adjacent carbons (dihedral angle of ~180°).

-

Axial-Equatorial (³Jax-eq) and Equatorial-Equatorial (³Jeq-eq) Couplings: Smaller coupling constants, typically in the range of 2-5 Hz, are observed for these interactions due to smaller dihedral angles.

By analyzing the splitting patterns of the H1 and H4 signals, one can deduce the orientation of these protons and thus the stereochemistry of the molecule. For instance, a broad multiplet with large coupling constants for the H1 proton would suggest it is in an axial position, which is characteristic of the trans isomer.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

-

C1 (CH-OH): The carbon atom bearing the hydroxyl group is expected to resonate in the range of 65-75 ppm. The precise chemical shift will be influenced by the stereochemistry.

-

C4 (CH-N(CH₃)₂): The carbon atom attached to the dimethylamino group will also be in the downfield region, typically around 50-60 ppm.

-

N(CH₃)₂ Carbons: The two methyl carbons of the dimethylamino group will give a single signal in the range of 40-45 ppm.

-

Cyclohexane Ring Carbons (CH₂): The methylene carbons of the cyclohexane ring will appear in the upfield region, typically between 20-40 ppm. Due to symmetry, the trans isomer is expected to show fewer signals for the ring carbons than a non-symmetrically substituted cis isomer.

The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. For example, a carbon atom that is gamma-gauche to an axial substituent will experience a shielding effect and appear at a lower chemical shift compared to the corresponding carbon in the isomer without this interaction. This "gamma-gauche effect" is a powerful tool for stereochemical assignment in ¹³C NMR.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice. For compounds with higher polarity, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Homogenization: Ensure the solution is homogeneous by gentle vortexing or sonication if necessary.

Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

-

¹³C NMR Parameters:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse program with a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretch:

-

Aliphatic C-H stretching vibrations from the cyclohexane ring and the N-methyl groups will appear as strong to medium intensity bands in the region of 3000-2850 cm⁻¹.

-

-

C-N Stretch: A medium to weak absorption band in the region of 1250-1020 cm⁻¹ can be attributed to the C-N stretching vibration of the dimethylamino group.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1150-1050 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol. The exact position can give some indication of whether the hydroxyl group is axial or equatorial.

The IR spectrum is generally less informative for distinguishing between the cis and trans isomers compared to NMR spectroscopy, as the major absorption bands will be present in both. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and vibrational modes of the two isomers.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Scanning Range: A typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z):

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₇NO, with a monoisotopic mass of approximately 143.13 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 143.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule is often the most abundant ion, observed at m/z 144.

Expected Fragmentation Patterns:

The fragmentation of this compound upon ionization can provide valuable structural information. Common fragmentation pathways include:

-